

N6-Dimethyldeoxyadenosine as a novel epigenetic mark in gene regulation.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6-Dimethyldeoxyadenosine

Cat. No.: B12387244

[Get Quote](#)

N6-Dimethyldeoxyadenosine: A Novel Epigenetic Mark in Gene Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epigenetics has unveiled a complex layer of gene regulation that extends beyond the primary DNA sequence. While 5-methylcytosine (5mC) has long been the focus of DNA methylation studies, recent advancements have brought other modifications to the forefront. Among these, **N6-dimethyldeoxyadenosine** (dm6A or 6mA), the methylation of adenine at the N6 position within a DNA context, is emerging as a significant, though often low-abundance, epigenetic mark in eukaryotes.[1][2] Initially characterized in prokaryotes for its role in restriction-modification systems, the presence and functional implications of dm6A in metazoans are now being actively investigated, revealing its potential involvement in diverse biological processes from embryonic development to disease pathogenesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of dm6A, focusing on its role in gene regulation, the methodologies for its detection and analysis, and the key molecular players involved in its dynamic regulation.

Data Presentation: Quantitative Levels of N6-Dimethyldeoxyadenosine

The abundance of dm6A in eukaryotic genomes is notably lower than that of 5mC, necessitating highly sensitive detection methods for accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for this purpose. The following tables summarize representative quantitative data of dm6A levels across various organisms and conditions.

Sample Type	Organism	dm6A Level (ppm or dm6A/10 ⁶ dA)	Reference
Embryonic Stem Cells	Mouse	~7	[1]
Trophoblast Stem Cells	Mouse	~120	[1]
Kidney Tissue	Mouse	Low abundance	[1]
Glioblastoma Stem Cells	Human	Enriched	[1]
Mitochondrial DNA (HepG2 cells)	Human	~1,300-fold higher than genomic DNA	

Condition	Organism/Cell Type	dm6A Level Change	Associated Genes/Pathways	Reference
High-Fat Diet (Liver)	Mouse	Increased	Fatty acid uptake and lipogenesis genes	[3]
Hypoxia (Tumor cells)	Human	Increased	Pro-metastatic genes (e.g., lncRNA RP11-390F4.3, ZMIZ1)	[4]
ALKBH1 Knockdown (hMSCs)	Human	Increased	Hypermethylation of HIF-1 α and GYS1	[5]
Heat Stress	Arabidopsis thaliana	Altered	Heat responsive genes	[6]

The dm6A Regulatory Machinery: Writers, Erasers, and Readers

Similar to other epigenetic marks, the dynamic deposition and removal of dm6A are governed by a set of specialized enzymes, colloquially termed "writers" (methyltransferases), "erasers" (demethylases), and "readers" (effector proteins that recognize the mark).

Writers: The Quest for the dm6A Methyltransferase

The identity of the definitive dm6A methyltransferase in mammals is an area of active research. While N6AMT1 was initially proposed, subsequent studies have largely refuted this claim.[7] More recent evidence points towards METTL4, a member of the MT-A70-like protein family, as a candidate DNA 6mA methyltransferase.[4][6][8] Studies in *Arabidopsis thaliana* and in the context of hypoxia in human tumor cells have implicated METTL4 in depositing dm6A.[4][6] However, it is important to note that METTL4 has also been shown to methylate RNA, and further research is required to fully elucidate its role as a bona fide DNA methyltransferase in mammals.[8][9]

Erasers: The Role of ALKBH1 in dm6A Demethylation

The removal of dm6A is better characterized, with strong evidence pointing to ALKBH1, a member of the AlkB family of oxygenases, as a key dm6A demethylase.[3][7][10] ALKBH1 has been shown to directly demethylate dm6A in DNA, and its depletion leads to an increase in genomic dm6A levels.[3][11] This demethylase activity is crucial for regulating various biological processes, including fatty acid metabolism and adipogenic differentiation.[3][5]

Readers: Uncovering the Effectors of dm6A Signaling

The proteins that recognize dm6A and translate this epigenetic mark into a functional outcome, the "readers," are the least understood component of the dm6A regulatory machinery in eukaryotes. While the YTH domain-containing proteins are well-established readers of m6A in RNA, the specific readers for dm6A in DNA remain to be definitively identified.[12] Future research will be critical in identifying these proteins to fully understand the downstream consequences of dm6A deposition.

Figure 1. The dm6A Regulatory Machinery.

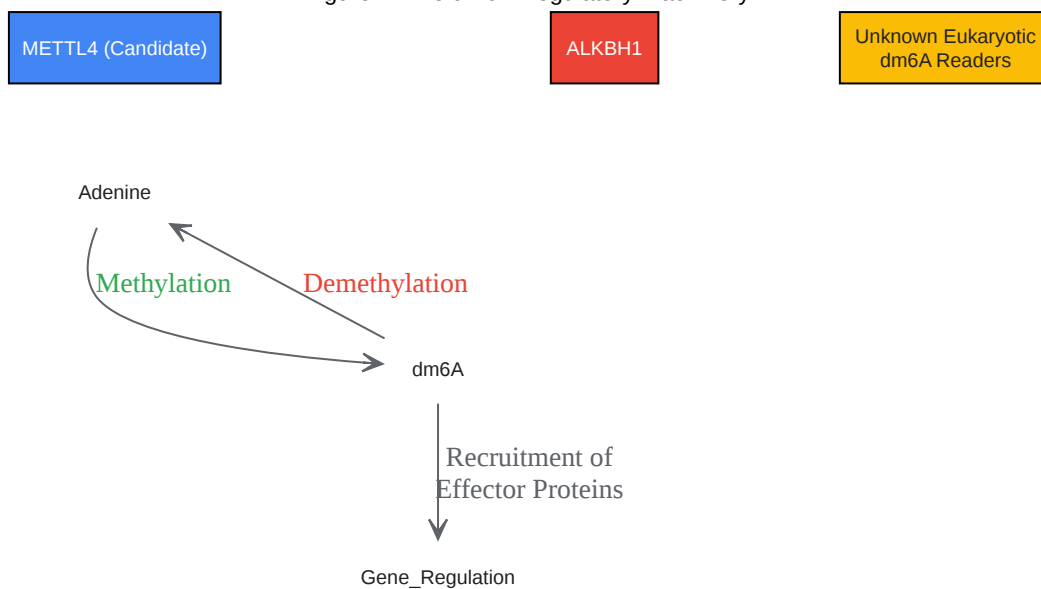


Figure 2. ALKBH1-dm6A Signaling in Metabolism.

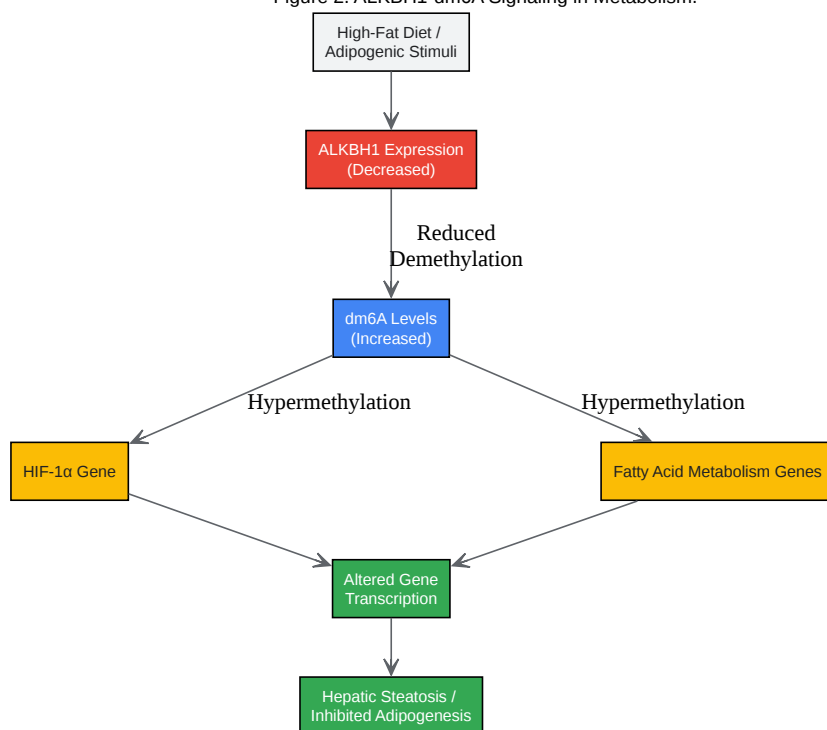
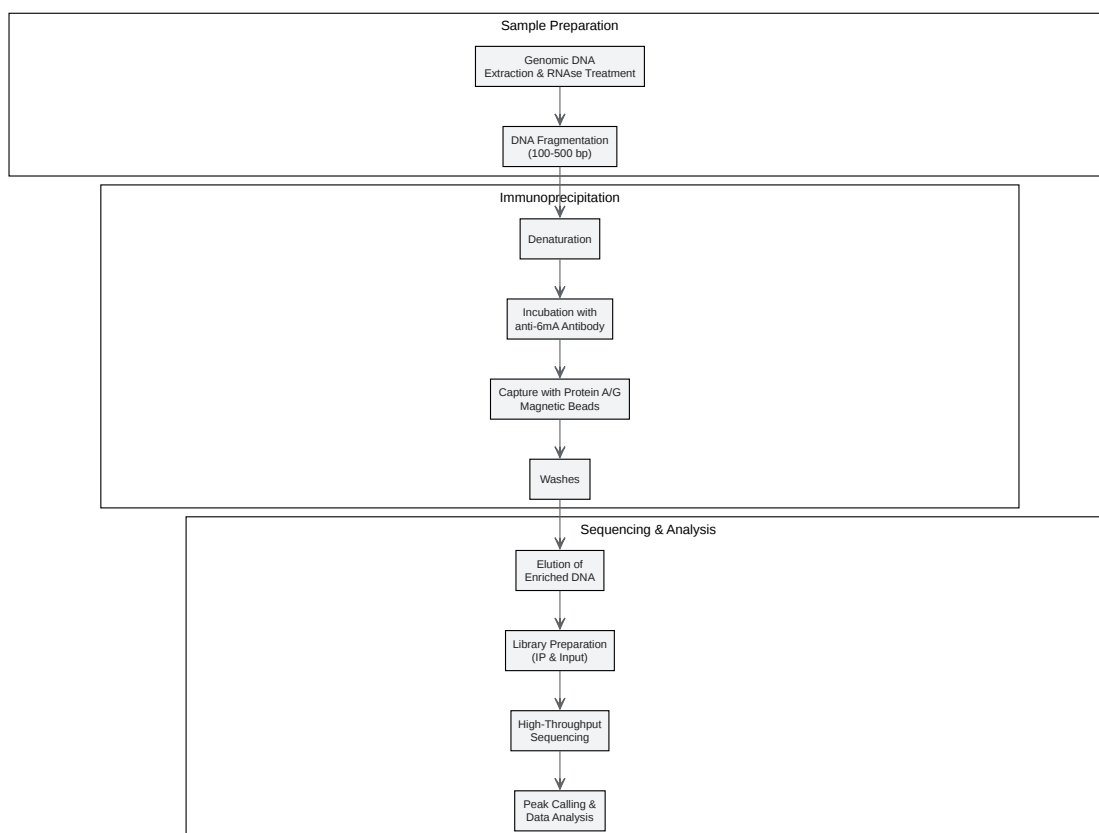


Figure 3. Experimental Workflow for dm6A-DIP-seq.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(6)-Methyladenine in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL4-mediated nuclear N6-deoxyadenosine methylation promotes metastasis through activating multiple metastasis-inducing targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METTL4-mediated N6-methyladenine DNA modification regulates thermotolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CG14906 (mettl4) mediates m6A methylation of U2 snRNA in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL4 catalyzes m6Am methylation in U2 snRNA to regulate pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | m6A Reader: Epitranscriptome Target Prediction and Functional Characterization of N6-Methyladenosine (m6A) Readers [frontiersin.org]
- To cite this document: BenchChem. [N6-Dimethyldeoxyadenosine as a novel epigenetic mark in gene regulation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387244#n6-dimethyldeoxyadenosine-as-a-novel-epigenetic-mark-in-gene-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com